[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid (CAS 1513814-03-3), also named 2-oxo-2-[(2,4,6-trimethoxyphenyl)amino]acetic acid, is an N-aryl oxamic acid derivative with molecular formula C11H13NO6 and molecular weight 255.22 g/mol. The compound is commercially available at a certified purity of 98% from specialty chemical suppliers , establishing a verifiable procurement benchmark for researchers requiring this specific substitution pattern on the oxanilic acid scaffold.

Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
Cat. No. B12287425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid
Molecular FormulaC11H13NO6
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)NC(=O)C(=O)O)OC
InChIInChI=1S/C11H13NO6/c1-16-6-4-7(17-2)9(8(5-6)18-3)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)
InChIKeyULIIZWBLYZFUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,4,6-Trimethoxyphenyl)carbamoyl]formic Acid: Chemical Identity and Procurement Baseline


[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid (CAS 1513814-03-3), also named 2-oxo-2-[(2,4,6-trimethoxyphenyl)amino]acetic acid, is an N-aryl oxamic acid derivative with molecular formula C11H13NO6 and molecular weight 255.22 g/mol . The compound is commercially available at a certified purity of 98% from specialty chemical suppliers , establishing a verifiable procurement benchmark for researchers requiring this specific substitution pattern on the oxanilic acid scaffold.

Why Generic N-Aryl Oxamic Acids Cannot Substitute for the 2,4,6-Trimethoxyphenyl Derivative


Within the N-aryl oxamic acid class, the electron density and steric profile of the aryl ring directly modulate both inhibitory potency and selectivity against biological targets [1]. The unsubstituted parent, N-phenyl oxamic acid, exhibits an IC50 of 257 nM against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), whereas optimized 3-substituted N-aryl oxamic acid analogs achieve IC50 values below 20 nM—a greater than 10-fold improvement driven entirely by aryl substitution [2]. The 2,4,6-trimethoxyphenyl motif introduces a unique electron-rich, trisubstituted aromatic system that has been specifically noted as 'uniquely preferred' for in vitro potency in related anilide-based ACAT inhibitors [3]. Consequently, substituting this derivative with a generic N-phenyl or mono-methoxy oxamic acid risks losing the substitution-dependent potency and selectivity that defines the series, without empirical data to support interchangeability.

Quantitative Differentiation Evidence for [(2,4,6-Trimethoxyphenyl)carbamoyl]formic Acid Against Closest Analogs


Electron-Rich Aryl Substitution: 2,4,6-Trimethoxy vs. Unsubstituted Phenyl Ring in N-Aryl Oxamic Acid Scaffolds

The 2,4,6-trimethoxyphenyl group confers a distinct electron-rich character to the oxamic acid scaffold compared to the unsubstituted phenyl analog. While direct enzymatic data for the target compound are not yet available in the public domain, class-level SAR from the N-aryl oxamic acid series demonstrates that aryl substitution is the primary driver of mPTPB inhibitory potency: N-phenyl oxamic acid (compound 4) has an IC50 of 257 nM, whereas optimized N-aryl analogs with electron-donating substituents reach IC50 values below 20 nM [1]. This >12-fold potency range—attributable solely to aryl ring modification—establishes that the trimethoxy substitution pattern is a critical determinant of biological activity that cannot be assumed from data on the unsubstituted parent.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

2,4,6-Trimethoxyphenyl Motif: 'Uniquely Preferred' Substitution for in Vitro ACAT Inhibitory Potency

In a medicinal chemistry study of fatty acid anilide ACAT inhibitors, Roth et al. (1992) reported that for alpha-substituted acyl analogues, in vitro inhibitory potency showed little dependence on anilide substitution with one critical exception: the 2,4,6-trimethoxy substitution pattern was described as 'uniquely preferred' [1]. This finding emerged from systematic SAR across multiple substituent types and positions on the anilide ring. While the target compound is an oxamic acid rather than a fatty acid anilide, it shares the identical 2,4,6-trimethoxyanilino pharmacophore. This class-level evidence indicates that the 2,4,6-trimethoxy arrangement imparts a distinctive electronic and steric profile that cannot be replicated by 3,4,5-trimethoxy, 2,4-dimethoxy, or other common substitution patterns.

Cardiovascular Pharmacology ACAT Inhibition Anilide SAR

Certified Purity Superiority: 98% vs. Industry-Standard 95% for Procurement Reliability

The target compound is commercially available at a certified purity of 98% from specialty supplier Leyan (Product No. 1825816) . This exceeds the 95% purity specification commonly offered for custom-synthesized N-aryl oxamic acid derivatives from general chemical marketplaces . The 3-percentage-point purity differential reduces the maximum total impurity burden from 5% to 2%—a 60% reduction in potential confounding contaminants—which is consequential for dose-response studies, biochemical assays, and crystallization trials where unidentified impurities can generate false positives or inhibit crystal nucleation.

Analytical Chemistry Quality Control Chemical Procurement

High-Priority Application Scenarios for [(2,4,6-Trimethoxyphenyl)carbamoyl]formic Acid Based on Differential Evidence


Probing Substitution-Dependent Activity Cliffs in N-Aryl Oxamic Acid Enzyme Inhibitor Programs

For medicinal chemistry teams optimizing mPTPB or related phosphatase inhibitors, the 2,4,6-trimethoxy derivative provides a critical SAR probe. As demonstrated in the N-aryl oxamic acid series, aryl substitution alone can shift IC50 values from 257 nM to below 20 nM [1]. Evaluating this specific compound against the unsubstituted N-phenyl oxamic acid benchmark allows teams to deconvolute the electronic contribution of the electron-rich trimethoxyphenyl ring from other structural modifications, informing rational lead optimization.

ACAT-Targeted Cardiovascular Research Leveraging Validated Trimethoxyphenyl Pharmacophore Preference

Investigators pursuing ACAT inhibition for cholesterol management can exploit the documented 'uniquely preferred' status of the 2,4,6-trimethoxyphenyl motif in anilide-based ACAT inhibitors [2]. The target compound, bearing this exact pharmacophore on an oxamic acid scaffold, offers a chemically distinct chemotype from the fatty acid anilides (e.g., CI-976) while retaining the validated substitution pattern, enabling scaffold-hopping strategies to circumvent metabolism issues identified for the anilide series [3].

High-Reproducibility Biochemical Assays Requiring >97% Purity N-Aryl Oxamic Acids

For biophysical studies such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or protein crystallography, the 98% purity specification available for this compound reduces the maximum impurity burden to 2%, compared to 5% for general-grade alternatives . This purity advantage is particularly relevant for co-crystallization trials, where even low-abundance impurities can compete for binding sites and compromise crystal quality.

Synthetic Methodology Development for Electron-Rich N-Aryl Oxamic Acids via Copper-Catalyzed Coupling

The electron-rich 2,4,6-trimethoxyphenyl group presents unique challenges in copper-catalyzed Ullmann-Goldberg cross-coupling with oxamates, as recent methodological studies note that electron-rich N-aryl oxamic acids can suffer diminished yields due to aryl group over-oxidation [4]. This compound serves as a valuable test substrate for developing robust synthetic protocols that accommodate electron-rich aryl halides, with direct applicability to the synthesis of kinase inhibitors and phosphatase probes.

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